molecular formula C13H14O3 B1330301 4-(Benzoyloxy)cyclohexanone CAS No. 23510-95-4

4-(Benzoyloxy)cyclohexanone

Cat. No. B1330301
CAS RN: 23510-95-4
M. Wt: 218.25 g/mol
InChI Key: VFICJPDIBDJAGL-UHFFFAOYSA-N
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Description

4-(Benzoyloxy)cyclohexanone is a chemical compound that can be synthesized through various chemical reactions involving cyclohexanone derivatives. It is characterized by the presence of a benzoyl group attached through an oxygen atom to the cyclohexanone ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of 4-(Benzoyloxy)cyclohexanone-related compounds can be achieved through photochemical reactions, as demonstrated in the transformation of 2-benzoyl-2-methylcyclohexanone to 4-benzoyl-2-methylcyclohexanone via Type II cyclization and subsequent ring opening with a high yield . Additionally, ethanediyl S,S-acetal derivatives of cyclohexanone have been converted

Scientific Research Applications

  • Scientific Field: Organic Chemistry
  • Summary of the Application: “4-(Benzoyloxy)cyclohexanone” is used in the stereospecific synthesis of cyclohexenone acids. This process involves a [3,3]-sigmatropic rearrangement route, which is a convenient way to achieve regio-and stereoselective C−C and C−X bond forming reactions in organic chemistry .
  • Methods of Application or Experimental Procedures: The reaction is carried out in alkaline tert-butanol or toluene solutions in microwave-assisted conditions. When the reaction is carried out in alkaline water, a mixture of products with anti and syn conformations is obtained .
  • Results or Outcomes: The reaction proceeds in a diastereospecific manner; stereocenters in the product are either RR or its enantiomer SS due to the centrosymmetry in the crystal structure .

Safety And Hazards

The compound is labeled with the signal word ‘Warning’ and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-oxocyclohexyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFICJPDIBDJAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287542
Record name 4-(Benzoyloxy)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzoyloxy)cyclohexanone

CAS RN

23510-95-4
Record name 4-(Benzoyloxy)cyclohexanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51499
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Benzoyloxy)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,4-dioxaspiro[4.5]decan-8-ol (4.44 g), benzoyl chloride (3.9 mL), pyridine (2.7 mL) and tetrahydrofuran (50 mL) was stirred at room temperature for 12 hr. The reaction mixture was diluted with ethyl acetate, and washed with saturated aqueous sodium hydrogen carbonate and saturated brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was dissolved in tetrahydrofuran (50 mL), and 6 M hydrochloric acid (4.7 mL) was added thereto, and then the mixture was stirred at 60° C. for 12 hr. The reaction mixture was diluted with ethyl acetate, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate, and the combined organic layer was successively washed with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography on silica gel to give the title compound as a pale yellow oil (2.64 g, 43%).
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
RL Clarke, WT Hunter - Journal of the American Chemical Society, 1958 - ACS Publications
Attempted alkylation of 4-benzoyloxycyclohexanone (I) in the 2-position with2-dimethylaminoethyl chloride in the presence of sodamide yielded 2-dimethylaminoethyl 2'-…
Number of citations: 4 pubs.acs.org
ERH Jones, F Sondheimer - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… 40% excess) in ether (600 cc) was cooled in ice, and a solution of 4-benzoyloxycyclohexanone (60 g.) in ether (600 cc) was gradually added during 1 hour. The fine white suspension …
Number of citations: 47 pubs.rsc.org
KK Awasthis, R Chakrabarty, AK Saxena - Medicinal Chemistry Research, 2004 - Springer
… So in order to explore an alternative method, the key intermediate 4-benzoyloxy cyclohexanone obtained from 1,4-cyc10hexanediol by its benzoylation followed by oxidation is used. …
Number of citations: 3 link.springer.com
D Brown, BT Davis, TG Halsall - Journal of the Chemical Society …, 1963 - pubs.rsc.org
… obtained for comparison by chromic acid oxidation of 4-methylcyclohexane-1,4-diol prepared by the action of methylmagnesium iodide on 4-hydroxy- or 4-benzoyloxy-cyclohexanone. It …
Number of citations: 2 pubs.rsc.org
RT Gray, RJ Spangler, C Djerassi - The Journal of Organic …, 1970 - ACS Publications
… Although the ionization potentials of the two functional groups are similar,21 the major navigable pathways in the fragmentation (Figure 4) of 4-benzoyloxycyclohexanone (VI) are …
Number of citations: 12 pubs.acs.org
F Sondheimer, D Elad - Journal of the American Chemical Society, 1957 - ACS Publications
4, 4, 9-Trimethyl-imĞs-decal-8-one (Xlla), a substance of potential utility for the synthesis of certain di-and triterpenes, has been synthesized from the readily accessible 9-methyl-A4-…
Number of citations: 69 pubs.acs.org
DJ Humphreys, PM Lawrence, CE Newall… - Journal of the …, 1978 - pubs.rsc.org
… Satisfactory yields were obtained (81 % of mixed isomers and little or no dehydrated material) when 4-benzoyloxycyclohexanone (3) was used as the starting material, the benzoyl …
Number of citations: 4 pubs.rsc.org
M Sarker, MM Rashid - International Journal of Renewable Energy …, 2012 - academia.edu
Waste plastics are creating environmental problems and occupying large amount of landfill. PVC waste is generating~ 10% and PET~ 8% from total waste plastics. Catalytic …
Number of citations: 3 www.academia.edu
C Vaida - 2011 - publications.rwth-aachen.de
… 4-Benzoyloxy-cyclohexanone 2b (9.56 g, 43.85 mmol) was dissolved in CH2Cl2 (100 mL). After addition of 3-chloroperoxy-benzoic acid (12.97 g, 52.62 mmol), the solution was stirred …
Number of citations: 4 publications.rwth-aachen.de
KK Awasthi, R Chakrabarty, AK Saxena - 2004 - Springer
Number of citations: 0

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